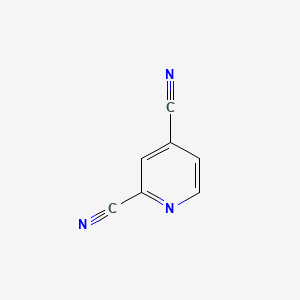

Pyridine-2,4-dicarbonitrile

CAS No.: 29181-50-8

Cat. No.: VC2316009

Molecular Formula: C7H3N3

Molecular Weight: 129.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29181-50-8 |

|---|---|

| Molecular Formula | C7H3N3 |

| Molecular Weight | 129.12 g/mol |

| IUPAC Name | pyridine-2,4-dicarbonitrile |

| Standard InChI | InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H |

| Standard InChI Key | HLAGQMFURMNTLW-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C#N)C#N |

| Canonical SMILES | C1=CN=C(C=C1C#N)C#N |

Introduction

Structural Characteristics and Physicochemical Properties

Pyridine-2,4-dicarbonitrile is characterized by a pyridine ring substituted with two cyano (nitrile) groups positioned at the 2 and 4 positions. This arrangement creates a molecule with specific electronic properties and reactivity patterns that distinguish it from other pyridine derivatives.

Basic Physical and Chemical Properties

The physical and chemical properties of pyridine-2,4-dicarbonitrile are summarized in the following table:

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C7H3N3 | - |

| CAS Registry Number | 29181-50-8 | - |

| Molecular Weight | 129.12 g/mol | - |

| Physical Appearance | Gray solid | - |

| Melting Point | 89-93°C | Literature value |

| Boiling Point | 261.8±20.0°C | Predicted value |

| Density | 1.25±0.1 g/cm³ | Predicted value |

| pKa | -3.67±0.10 | Predicted value |

| Storage Conditions | Inert atmosphere, Room Temperature | - |

The compound's structure includes a nitrogen-containing heterocyclic ring (pyridine) with two electron-withdrawing cyano groups, creating a molecule with distinct polarity and reactivity. The presence of these nitrile groups significantly affects the electron distribution within the molecule, making it particularly suitable for various chemical transformations .

Synthetic Approaches

Various synthetic routes have been developed to prepare pyridine-2,4-dicarbonitrile, reflecting its importance in organic chemistry and materials science.

General Synthetic Methods

The synthesis of pyridine-2,4-dicarbonitrile typically involves methods common to heterocyclic chemistry, although specific routes for this particular compound are specialized due to the positioning of the two nitrile groups. Some general approaches to substituted pyridines that can be adapted for this compound include:

-

Hantzsch Synthesis: A multicomponent reaction involving aldehydes, 1,3-dicarbonyl compounds, and ammonia or ammonium salts to form substituted pyridines .

-

Guareschi-Thorpe Synthesis: Condensation of aldehydes with keto esters to form substituted pyridines, which can be further functionalized to introduce nitrile groups .

-

Modified Krohnke Synthesis: Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds to form 2,4,6-trisubstituted pyridines, which can be selectively modified .

Chemical Reactivity

Pyridine-2,4-dicarbonitrile demonstrates diverse reactivity patterns, making it valuable in various chemical transformations and synthetic applications.

Photochemically Induced Reactions

One of the most interesting reactions of pyridine-2,4-dicarbonitrile is its photoinitiated substitution reaction with primary and secondary amines. When irradiated at 254 nm in the presence of amines, one of the nitrile groups is replaced by an alkylamino group, leading to the formation of aminocyanopyridines. This photochemical reaction provides a direct and efficient route to these valuable compounds .

The mechanism of this photochemical reaction involves electron transfer processes:

-

The reaction is initiated by light exposure, which induces electron transfer.

-

Substituted aniline derivatives act as electron donors, transferring an electron to the pyridine-2,4-dicarbonitrile (the acceptor).

-

This electron transfer process enables the subsequent substitution reaction.

Other Chemical Transformations

Pyridine-2,4-dicarbonitrile participates in various other reactions, including:

-

Hydrolysis: The nitrile groups can be hydrolyzed to carboxyl groups, yielding pyridine-2,4-dicarboxylic acid. This transformation is important for accessing derivatives with biological activity .

-

Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Substitution: It undergoes nucleophilic substitution reactions where the cyano groups can be replaced by other nucleophiles such as amines.

-

Biotransformation: The compound can be hydrated by Rhodococcus erythropolis A4 to form 6-cyanopyridine-2-carboxamide and 2-cyanopyridine-4-carboxamide, demonstrating its potential in biocatalytic processes.

Structural Comparisons with Related Compounds

Pyridine-2,4-dicarbonitrile can be compared with other dicyano-substituted pyridines, particularly those with different substitution patterns.

Comparison with Isomeric Dicyanopyridines

The position of the cyano groups on the pyridine ring significantly affects the properties and reactivity of these compounds:

| Compound | Structure Features | Distinctive Properties |

|---|---|---|

| Pyridine-2,4-dicarbonitrile | Cyano groups at positions 2 and 4 | Undergoes photochemical substitution with amines |

| Pyridine-2,3-dicarbonitrile | Cyano groups at positions 2 and 3 | Different reactivity and regioselectivity in chemical reactions |

| Pyridine-3,4-dicarbonitrile | Cyano groups at positions 3 and 4 | Used in pharmaceutical and organic materials |

| Pyridine-3,5-dicarbonitrile | Cyano groups at positions 3 and 5 | Employed in development of organic semiconductors and OLEDs |

Pyridine-3,5-dicarbonitrile has gained particular attention in materials chemistry for the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) and compounds exhibiting thermally activated delayed fluorescence (TADF) .

Applications in Scientific Research

Pyridine-2,4-dicarbonitrile has found applications across several scientific domains, demonstrating its versatility and importance.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis:

-

It is used as a precursor for synthesizing bis-tetrazoles through reactions involving the nitrile groups .

-

It serves as a starting material for preparing the pyridine-based tridentate ligand 2,6-bis(α-aminoisopropyl)pyridine, which has applications in coordination chemistry .

-

As a bifunctional molecule with two reactive nitrile groups, it allows for selective functionalization to create asymmetrically substituted pyridines.

Pharmaceutical Applications

The compound and its derivatives have potential pharmaceutical applications:

-

Pyridine derivatives, including those derived from pyridine-2,4-dicarbonitrile, have demonstrated antibacterial properties.

-

The related compound pyridine-2,4-dicarboxylic acid serves as an intermediate product for pharmaceuticals .

-

Derivatives of 3,5-dicyanopyridine have been studied as DNA methyltransferase 1 (DNMT1) inhibitors, suggesting potential applications in cancer treatment .

Materials Science Applications

In materials science, pyridine-2,4-dicarbonitrile and related compounds have been investigated for:

-

Development of organic semiconductors and light-emitting diodes (OLEDs) due to their unique electronic properties .

-

Creation of functional materials with specific optical or electronic characteristics.

Research Findings on Photochemical Reactions

One of the most extensively studied aspects of pyridine-2,4-dicarbonitrile is its photochemical reactivity with amines.

Photoinitiated Substitution with Amines

Research by Bernardi, Caronna, and colleagues has demonstrated that pyridine-2,4-dicarbonitrile undergoes a photochemically induced substitution reaction with primary and secondary amines. This reaction represents a novel synthesis of alkylaminopyridinecarbonitriles .

The reaction proceeds as follows:

-

Pyridine-2,4-dicarbonitrile (1 mmol) and an amine (5 mmol) are mixed in acetonitrile (20 mL) and water (5 mL).

-

The mixture is degassed and irradiated at 254 nm for approximately 150 minutes.

-

One of the nitrile groups is replaced by an alkylamino group, forming aminocyanopyridines.

This photochemical method offers several advantages over traditional approaches to aminopyridines, which typically require harsh conditions such as high temperature and pressure reactions of ammonia or amines with halogenated heterocyclic derivatives .

Mechanism of Photochemical Reaction

The mechanism of this photoreaction involves:

-

Excitation of pyridine-2,4-dicarbonitrile to its triplet state upon irradiation.

-

Electron transfer from the amine (electron donor) to the excited dicarbonitrile (electron acceptor).

-

Formation of radical intermediates that subsequently react to form the aminocyanopyridine product.

This electron-transfer mechanism is influenced by both solvent and pH, affecting the distribution of products obtained from the reaction .

Derivatives and Related Compounds

Pyridine-2,4-dicarbonitrile gives rise to several important derivatives with diverse applications.

Pyridine-2,4-dicarboxylic Acid and Esters

Hydrolysis of pyridine-2,4-dicarbonitrile leads to pyridine-2,4-dicarboxylic acid, which has significant applications:

-

Pyridine-2,4-dicarboxylic acid diethyl ester, in combination with resveratrol, has been investigated for promoting hair growth. A clinical study demonstrated that a topical treatment containing this combination significantly increased hair density in women after 1.5 months of application .

-

This combination stabilizes hypoxic inducible factor-1α (HIF-1α) protein and increases the expression of HIF-1α target genes, promoting pathways associated with hair growth .

Substituted Derivatives

Recent research has focused on developing substituted derivatives of pyridine-2,4-dicarboxylates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume